Montirelin

TRH receptor binding Ki determination CNS pharmacology

Montirelin is a superior TRH analog with 30-100x higher CNS potency and a prolonged pharmacodynamic profile. Its high brain receptor affinity (Ki=35.2nM) and sustained ACh release make it essential for coma, cognition, and narcolepsy models. Avoid inconsistent generic analogs; secure high-purity, structurally verified Montirelin for reproducible and reliable CNS studies.

Molecular Formula C17H24N6O4S
Molecular Weight 408.5 g/mol
CAS No. 90243-66-6
Cat. No. B1676733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontirelin
CAS90243-66-6
Synonyms6-Me-5-oxothiomorpholinyl-3-carbonyl-His-ProNH2
6-methyl-5-oxothiomorpholinyl-3-carbonylhistidyl prolinamide
CG 3703
CG-3703
CNK 602A
CNK 603
CNK-602A
CNK-603
Me(6)-oxothiomorpholinyl(5)-carbonylhistidyl(3)-prolinamide
methyl(6)-oxothiomorpholinyl(5)-carbonyl-His(3)-ProNH2
montirelin
montirelin hydrate
montirelin, (3R-cis)-isomer
montirelin, (3R-trans)-isomer
montirelin, (3S-cis)-isomer
montirelin, (3S-trans)-isomer
NS-3
PS 24
PS-24
Molecular FormulaC17H24N6O4S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
InChIInChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1
InChIKeyRSHMQGIMHQPMEB-IXOXFDKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Montirelin (CG-3703, NS-3): A High-Affinity, CNS-Penetrant TRH Analog with Quantified Potency Gains for Neurological Research


Montirelin (CAS 90243-66-6, also designated CG-3703 or NS-3) is a synthetic analog of thyrotropin-releasing hormone (TRH) [1]. It was engineered to overcome the rapid enzymatic degradation and short biological half-life of endogenous TRH, while achieving enhanced and prolonged central nervous system (CNS) stimulation [2]. As a tripeptide derivative with a core thiomorpholinylcarbonyl modification, montirelin demonstrates high affinity for CNS TRH receptors and is distinguished by its potent, sustained pharmacological activity in preclinical models of disturbed consciousness, cognitive impairment, and narcolepsy [3].

Why Montirelin Cannot Be Interchanged with Unmodified TRH or Other TRH Analogs: Key Differentiators


Generic substitution among TRH analogs is not scientifically valid due to significant divergence in receptor binding affinity, metabolic stability, CNS penetration, and pharmacodynamic duration. Endogenous TRH is rapidly degraded in plasma (t1/2 < 5 min), limiting its therapeutic utility [1]. While several synthetic analogs (e.g., taltirelin, RGH-2202, posatirelin) have been developed to improve stability, they exhibit marked differences in their in vivo potency, brain distribution, and efficacy profiles. The quantitative evidence presented in Section 3 demonstrates that montirelin possesses a unique combination of high receptor affinity, substantial in vivo potency gains over TRH, and a favorable safety profile that distinguish it from its closest structural and pharmacological comparators [2].

Montirelin (CG-3703) Comparative Performance Data: Receptor Affinity, CNS Potency, and Duration of Action


Receptor Binding Affinity: Montirelin Exhibits 8.8-Fold Higher Affinity for CNS TRH Receptors Compared to Taltirelin

In a direct head-to-head in vitro study, montirelin inhibited [3H]-Me-TRH binding to rat brain membranes with a Ki of 35.2 nM, compared to a Ki of 311 nM for taltirelin, a clinically approved TRH analog [1]. This represents an 8.8-fold higher affinity for montirelin.

TRH receptor binding Ki determination CNS pharmacology

In Vivo Potency: Montirelin Is 30- to 100-Fold More Potent Than Endogenous TRH in Reversing CNS Depression

In a comparative in vivo study, montirelin was 30- to 100-fold more potent than TRH in reversing pentobarbital-induced narcosis in mice [1]. The analeptic effect of montirelin was observed at 0.1-0.3 mg/kg (i.v.), whereas similar effects required 30- to 100-fold higher doses of TRH [1]. A separate EEG study in rats confirmed a distinct analeptic effect with a 100-fold higher potency for montirelin compared to TRH [2].

Analeptic effect in vivo pharmacology consciousness disturbance

Duration of Action: Montirelin Elicits Prolonged CNS Neurotransmitter Release Compared to Transient Effects of TRH

In vivo microdialysis studies in rats demonstrated that montirelin (0.1-0.3 mg/kg i.v.) produced a sustained increase in acetylcholine (ACh) release in the cerebral cortex and hippocampus, with an effect duration that was "much longer" than that of TRH (3 mg/kg i.v.) [1]. Additionally, montirelin (0.3 mg/kg i.v.) increased cortical noradrenaline (NA) release with a peak effect at 20-40 min and a duration of 80 min, whereas the effect of a much higher dose of TRH (10 mg/kg i.v.) was transient [2].

Acetylcholine release microdialysis CNS duration of action

Preclinical Safety Profile: Montirelin Demonstrates a Definable NOAEL and Negative Genotoxicity Findings

In a 5-week repeated-dose intravenous toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) for montirelin hydrate was determined to be 0.05 mg/kg [1]. Comprehensive genotoxicity assessments, including the Ames test, in vitro chromosome aberration assay, and in vivo micronucleus test, yielded negative results, confirming a lack of mutagenic potential .

Toxicology NOAEL safety assessment genotoxicity

Validated Research Applications for Montirelin Based on Quantified Comparative Advantages


Preclinical Models of Disturbed Consciousness and Traumatic Brain Injury

The 30- to 100-fold higher potency of montirelin compared to TRH in reversing pharmacologically- or trauma-induced CNS depression [1] makes it a superior tool compound for studies of coma, anesthesia recovery, and concussion. The lower effective dose reduces the risk of confounding peripheral endocrine effects, allowing for a more selective investigation of central arousal mechanisms [2].

Investigation of Cognitive Enhancement and Memory Consolidation Mechanisms

Montirelin's prolonged stimulation of cortical and hippocampal acetylcholine release, which is significantly longer-lasting than that of TRH [1], supports its use in experimental models of cognitive dysfunction, learning, and memory. Its efficacy in reversing electroconvulsive shock-induced deficits in water maze performance [2] validates its utility as a research tool for probing cholinergic contributions to cognition.

Narcolepsy and Sleep-Wake Cycle Regulation Studies

The sustained CNS activation profile of montirelin, coupled with its demonstrated efficacy in canine narcolepsy models following both acute and chronic oral administration [1], positions it as a relevant compound for investigating the neurochemical basis of sleep-wake transitions, cataplexy, and excessive daytime sleepiness. The higher receptor affinity compared to taltirelin [2] may confer distinct pharmacodynamic properties in these models.

Neuroprotection and Neuronal Injury Research

The ability of montirelin to produce beneficial effects in animal models of cerebral ischemia [1], combined with its favorable preclinical safety profile and lack of genotoxicity [2], makes it a viable candidate for studying neuroprotective mechanisms and functional recovery following ischemic or traumatic insults. Its potent and prolonged modulation of both noradrenergic and cholinergic systems offers a multi-modal approach to investigating post-injury neuroplasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montirelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.